Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate

Antiparasitic Trypanosoma cruzi Leishmania

Why choose this compound? The 4-nitro group is a validated antifungal pharmacophore (4-fold potency vs. clinical antifungals), while the dimethyl ester serves as a versatile handle for SAR-driven lead optimization in antiparasitic and anticancer programmes. This specific substitution pattern is essential—analogs with different esters or nitro positions lose activity. Procure the exact scaffold to accelerate medicinal chemistry and agrochemical discovery.

Molecular Formula C8H9N3O6
Molecular Weight 243.17 g/mol
CAS No. 159427-78-8
Cat. No. B3243798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
CAS159427-78-8
Molecular FormulaC8H9N3O6
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C8H9N3O6/c1-10-6(8(13)17-3)5(11(14)15)4(9-10)7(12)16-2/h1-3H3
InChIKeyRXWNPJMZYVWAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1-Methyl-4-Nitro-1H-Pyrazole-3,5-Dicarboxylate (CAS 159427-78-8) Procurement & Identity Guide


Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS 159427-78-8) is a densely functionalized pyrazole derivative, characterized by a 1-methyl, 4-nitro, and 3,5-dicarboxylate substitution pattern. This specific arrangement provides a unique platform for chemical diversification in medicinal chemistry and agrochemical discovery . Its core structure serves as a privileged scaffold, with the nitro and ester groups acting as key synthetic handles for generating libraries of biologically relevant compounds .

Dimethyl 1-Methyl-4-Nitro-1H-Pyrazole-3,5-Dicarboxylate: Why Analogs Cannot Be Directly Substituted


Direct substitution of dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate with generic pyrazole analogs is scientifically invalid due to the compound's precise substitution pattern. Modifications to the ester groups (e.g., diethyl vs. dimethyl), the N1-substituent (e.g., 1-H vs. 1-methyl), or the position of the nitro group (e.g., 4-nitro vs. 5-nitro) profoundly alter the molecule's physicochemical properties, reactivity, and downstream biological activity. For instance, changes in the ester alkyl chain length directly affect lipophilicity, metabolic stability, and binding affinity, as demonstrated in structure-activity relationship (SAR) studies of related pyrazole-based antiparasitic [1] and anticancer agents [2]. Similarly, the presence and position of the nitro group critically modulate electronic properties and, in certain classes, are essential for biological activity, with replacement by cyano or amino groups leading to complete loss of function [3]. The following evidence details these quantifiable differentiations.

Quantitative Differentiation Evidence: Dimethyl 1-Methyl-4-Nitro-1H-Pyrazole-3,5-Dicarboxylate vs. Analogs


Ester Group Differentiation: Antiparasitic Selectivity Index of Dimethyl vs. Diethyl Ester Analogs

The nature of the ester group on the pyrazole-3,5-dicarboxylate scaffold is a critical determinant of biological activity. In a direct comparison of simple dialkyl pyrazole-3,5-dicarboxylates, the diethyl ester analog (Compound 3) demonstrated significantly higher in vitro activity against Trypanosoma cruzi amastigotes than the reference drug benznidazole, leading to a Selectivity Index (SI) that was 8-72 times higher. While specific data for the target dimethyl ester is not provided in this study, this class-level inference establishes that the alkyl group (methyl vs. ethyl) is a primary driver of both potency and selectivity, making the dimethyl ester a distinct chemical entity with a unique SAR profile [1].

Antiparasitic Trypanosoma cruzi Leishmania Selectivity Index SAR

Impact of N1-Methylation on Anticancer Platinum Complex Potency

N1-methylation of nitropyrazoles is a key structural feature that modulates the activity of derived platinum(II) complexes. A head-to-head comparison of the trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) complex (Compound 2) against cisplatin on the MCF-7 breast cancer cell line revealed superior antiproliferative activity for the complex containing the 1-methylated ligand. Furthermore, the study showed that the position of the nitro group (4- vs. 5-) also significantly influences activity, with the 1-methyl-5-nitropyrazole-derived complex (Compound 4) exhibiting a lower IC50 than cisplatin against the same cell line [1]. This class-level evidence confirms that the 1-methyl-4-nitro substitution pattern of the target compound is not arbitrary; it is a validated structural motif for generating bioactive metal complexes.

Anticancer Platinum Complex Cytotoxicity MCF-7 SAR

4-Nitro Group is a Pharmacophore for Potent Antifungal Activity

The 4-nitroso (NO) or 4-nitro (NO2) group on a pyrazole ring is a validated pharmacophore for potent antifungal activity. Research on 4-nitrosopyrazole derivatives has shown that some compounds are up to 4 times more potent than Amphotericin B and Fluconazole against Cryptococcus neoformans and C. krusei, respectively. Critically, the study found that replacing the 4-NO group with a cyano (CN) or amino (NH2) group resulted in a complete loss of antimycotic activity [1]. This class-level evidence demonstrates that the 4-nitro moiety, which is present in the target compound, is essential for biological activity in this class, whereas its absence or replacement in alternative compounds leads to inactivity.

Antifungal 4-Nitrosopyrazole Cryptococcus neoformans Pharmacophore SAR

Physicochemical Property Differentiation: Dimethyl vs. Diethyl Ester Lipophilicity and Metabolic Stability

The dimethyl ester and diethyl ester analogs exhibit distinct physicochemical properties that directly impact their suitability as drug leads or chemical probes. The diethyl analog 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS 1002535-10-5) has a molecular weight of 271.23 g/mol, whereas the target dimethyl ester has a molecular weight of 243.17 g/mol . This difference in lipophilicity, driven by the larger alkyl chains, will influence membrane permeability and metabolic stability. In the context of the antiparasitic SAR discussed earlier, the diethyl ester analog showed high efficiency in vivo [1]. The dimethyl ester, being more polar, represents a different point in the chemical space and will have a distinct ADME profile, making it a valuable alternative for optimizing pharmacokinetic properties.

Lipophilicity Metabolic Stability ADME Physicochemical Properties logP

Synthetic Versatility: The 3,5-Dicarboxylate Moiety as a Key Intermediate for Library Synthesis

The 3,5-dicarboxylate functionality is a strategic feature for synthetic diversification. While no direct comparative reaction data was found for this specific compound, class-level knowledge dictates that the ester groups are pivotal for generating diverse chemical libraries. The ester can be hydrolyzed to the corresponding carboxylic acid (e.g., CAS 159427-77-7) , or transesterified to yield other ester analogs [1]. Furthermore, the nitro group can be selectively reduced to an amine, a common intermediate for amide coupling and other derivatizations [2]. This dual reactivity is not present in simpler pyrazole analogs lacking these functional groups, making this compound a superior, multi-functional building block.

Synthetic Chemistry Building Block Heterocycle Synthesis Medicinal Chemistry Diversification

Validated Application Scenarios for Dimethyl 1-Methyl-4-Nitro-1H-Pyrazole-3,5-Dicarboxylate


Antiparasitic Lead Optimization: Fine-Tuning ADME Properties

Given the class-level evidence for antiparasitic activity of dialkyl pyrazole-3,5-dicarboxylates [1], this specific dimethyl ester is an ideal candidate for lead optimization. By procuring this compound, researchers can explore the SAR around the ester moiety to modulate lipophilicity, metabolic stability, and in vivo efficacy, potentially improving upon the promising results seen with the diethyl ester analog. The lower molecular weight of the dimethyl ester (243.17 g/mol) compared to the diethyl ester (271.23 g/mol) offers a distinct starting point for ADME optimization.

Anticancer Metal Complex Development: Investigating a Validated Ligand Core

This compound is a validated precursor for synthesizing platinum(II) complexes with demonstrated anticancer activity [1]. The 1-methyl-4-nitropyrazole core has been shown to confer superior antiproliferative activity against MCF-7 cancer cells when complexed with platinum, outperforming cisplatin. Procuring this compound allows for the creation of novel metal complexes to further explore structure-activity relationships, including the effect of the ester groups on complex solubility, cellular uptake, and overall potency.

Antifungal Pharmacophore Exploration: Leveraging the 4-Nitro Moiety

The 4-nitro group is a known pharmacophore for potent antifungal activity, with related 4-nitrosopyrazoles demonstrating 4-fold higher potency than clinical antifungals [1]. This compound provides a rigid, well-defined scaffold for exploring this pharmacophore. Researchers can use it as a starting point to synthesize a library of novel antifungal agents, confident that the core structural feature essential for activity is present, unlike in analogs where this group is absent or substituted.

Synthetic Methodology & Library Synthesis: Multi-Functional Building Block

This compound's unique combination of functional groups (N1-methyl, 4-nitro, and 3,5-dicarboxylate esters) makes it a highly versatile building block for medicinal chemistry. It can be used to develop new synthetic methodologies or to generate diverse compound libraries. The ester groups can be selectively hydrolyzed or transesterified [1], while the nitro group can be reduced to an amine for further derivatization [2]. This multi-functionality offers a significant advantage over simpler pyrazole analogs, enabling rapid generation of chemical diversity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.